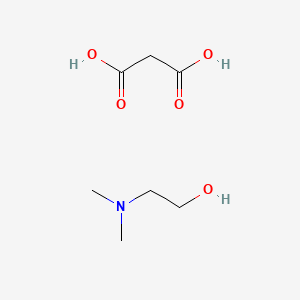![molecular formula C19H20N4O4S B12601763 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole CAS No. 876395-58-3](/img/structure/B12601763.png)
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is a complex organic compound that features a unique structure combining an indole core with a sulfonyl imidazolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole typically involves multi-step organic reactions. The process begins with the nitration of 3,4-dimethylbenzene to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group to the benzene ring. The imidazolidine ring is then formed through cyclization reactions involving appropriate amines and aldehydes. Finally, the indole moiety is introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of amines or thiols from nitro and sulfonyl groups, respectively.
Substitution: Introduction of various substituents on the indole ring, depending on the electrophile used
科学研究应用
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in the development of new materials with unique properties .
作用机制
The mechanism of action of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-4-nitrobenzene: Shares the nitrobenzene core but lacks the sulfonyl and indole groups.
2,4-Dimethyl-1-nitrobenzene: Another nitrobenzene derivative with different substitution patterns.
Uniqueness
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the indole ring, in particular, sets it apart from simpler nitrobenzene derivatives .
属性
CAS 编号 |
876395-58-3 |
|---|---|
分子式 |
C19H20N4O4S |
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-[3,4-dimethyl-1-(3-nitrophenyl)sulfonylimidazolidin-2-yl]indole |
InChI |
InChI=1S/C19H20N4O4S/c1-14-13-22(28(26,27)17-8-5-7-16(12-17)23(24)25)19(20(14)2)21-11-10-15-6-3-4-9-18(15)21/h3-12,14,19H,13H2,1-2H3 |
InChI 键 |
UCCIOVYBPXZSOP-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(N1C)N2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
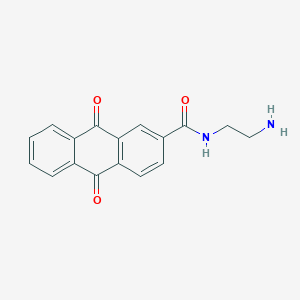
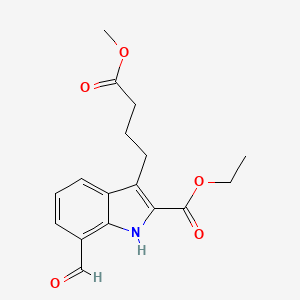
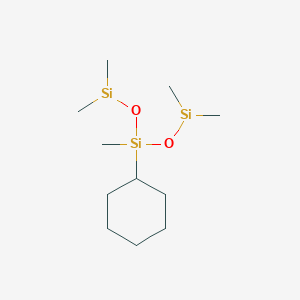
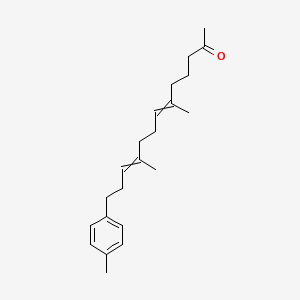
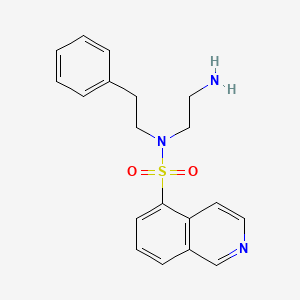
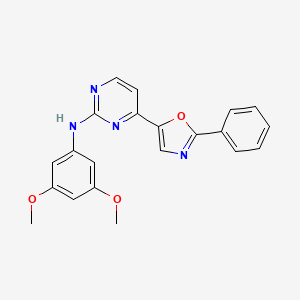
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
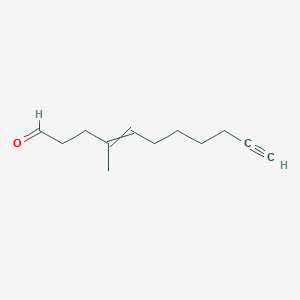
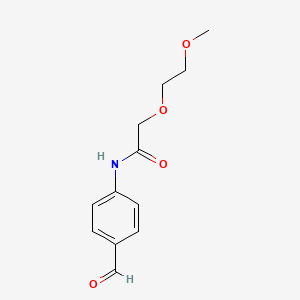
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)
![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
